N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13)(H2,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWCQNUBAIGCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide typically involves the reaction of 3,5-dimethyl-4-aminobenzenesulfonamide with acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .
Chemical Reactions Analysis
Substitution Reactions at the Sulfamoyl Group
The sulfamoyl (-SO₂NH₂) moiety undergoes nucleophilic substitution under acidic or basic conditions. Key transformations include:
Diazotization and Coupling
Treatment with NaNO₂/HCl forms diazonium intermediates, enabling coupling with activated aromatic rings or heterocycles. For example:
-
Reaction with 4-ethynylaniline derivatives under Cu(I) catalysis yields triazole-linked conjugates via azide-alkyne cycloaddition .
Table 1: Substitution reactions of the sulfamoyl group
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| NaN₃/HCl | 0–5°C, 2 h | Azide intermediate | 85% | |
| 4-ethynylphenylacetamide | CuSO₄, sodium ascorbate | Triazole-sulfonamide conjugate | 72% |
Condensation Reactions Involving the Acetamide Moiety
The acetamide carbonyl participates in Knoevenagel condensations with aromatic aldehydes, forming α,β-unsaturated derivatives:
General Reaction
textN-(3,5-Dimethyl-4-sulfamoylphenyl)acetamide + ArCHO → ArCH=C(NHAc)-C₆H₂(Me)₂-SO₂NH₂
Key Data
Table 2: Condensation with aldehydes
| Aldehyde | Product Structure | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|---|
| 4-Chlorobenzaldehyde | α,β-Unsaturated enamide | 1688 | 8.39 (s, olefinic H) |
| 4-Methoxybenzaldehyde | Methoxy-substituted enamide | 1682 | 8.24 (s, olefinic H) |
Cyclization to Heterocyclic Systems
The compound serves as a precursor for nitrogen-containing heterocycles:
Pyrazole Formation
Reaction with hydrazine hydrate in ethanol induces cyclization via intramolecular 1,5-dipolar cyclization:
textThis compound + NH₂NH₂ → Pyrazole derivative
Thiophene Synthesis
Interaction with α-halocarbonyl compounds (e.g., phenacyl bromide) in DMF yields thiophene derivatives :
-
Yields: 70–75% for 1,3-dithiolanes (e.g., compound 21 ) and 68% for thiophenes (e.g., compound 22 ) .
Oxidation and Reduction Pathways
Oxidation of the Methoxy Group
Strong oxidants (e.g., KMnO₄) convert the 3,5-dimethyl groups to carboxylic acids under acidic conditions :
Reduction of the Sulfonamide
LiAlH₄ reduces -SO₂NH₂ to -SH under anhydrous conditions, forming thioamide derivatives :
Nucleophilic Aromatic Substitution
The electron-withdrawing sulfamoyl group directs electrophilic attacks to the para position of the dimethylphenyl ring:
Nitration
Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position to -SO₂NH₂:
Spectral Evidence
Comparative Reactivity with Analogues
Table 3: Reactivity comparison with related sulfonamides
| Compound | Key Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|
| N-(4-Sulfamoylphenyl)acetamide | Knoevenagel condensation | 1.2 × 10⁻³ |
| This compound | Diazotization | 2.8 × 10⁻³ |
| 2-Chloro-N-(2-methoxyphenyl)acetamide | Nucleophilic substitution (Cl⁻) | 4.5 × 10⁻⁴ |
Scientific Research Applications
N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Compound 1 : Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfamoyl)amide (C F5, )
- Structure : Features a sulfamoyl group linked to a phenyl ring, similar to the target compound, but includes a 1,3-dioxoisoindoline substituent and a sodium counterion.
- Key Differences : The additional dioxoisoindoline group increases molecular weight (C₂₃H₂₄N₃O₆SNa) and may enhance π-π stacking interactions.
- Implications : Likely exhibits stronger binding to aromatic protein pockets compared to the target compound .
Thiadiazole and Triazole Derivatives
Compound 2 : Methazolamide (MZA, )
- Structure : A thiadiazole-containing sulfonamide with an acetamide group.
- Comparison: Feature Target Compound Methazolamide Core Structure Phenyl ring 1,3,4-Thiadiazole ring Substituents 3,5-dimethyl, 4-sulfamoyl 3-methyl, 5-sulfamoyl Molecular Formula C₁₀H₁₃N₂O₃S* C₅H₈N₄O₃S₂ Pharmacological Role Not reported Carbonic anhydrase inhibitor Metabolism Not studied Forms glutathione conjugates (MSG, MCG)
*Inferred formula based on structural analogy.
Compound 3 : 2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide ()
- Structure : Combines a triazole ring with a sulfanyl (-S-) bridge and acetamide group.
Chlorinated/Hydroxylated Phenyl Acetamides
Compound 4 : N-(3-Chloro-4-hydroxylphenyl)acetamide ()
- Structure : Chlorine and hydroxyl substituents on the phenyl ring.
- Comparison: Electron Effects: Chlorine’s electron-withdrawing nature contrasts with the methyl groups in the target compound, altering electronic distribution.
Benzothiazole Acetamides
Compound 5 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()
- Structure : Benzothiazole core with trifluoromethyl and methoxyphenyl groups.
- Key Differences : The benzothiazole moiety enhances fluorescence properties and metabolic stability, making it suitable for imaging agents, unlike the purely phenyl-based target compound .
Structural and Functional Implications
Electronic and Steric Effects
- Sulfamoyl vs. Sulfanyl : The sulfamoyl group in the target compound provides stronger hydrogen-bonding capacity than sulfanyl bridges in triazole derivatives (e.g., Compound 3), favoring enzyme inhibition.
- Methyl vs. Methoxy Groups : Methyl substituents (target compound) offer steric hindrance without electron donation, whereas methoxy groups (Compound 3) increase electron density, altering reactivity .
Toxicity and Stability
- Mutagenicity : The hydroxy analog of the target compound, 3,5-dimethylparacetamol, shows mutagenic activity at 1800 µmol/L (). The sulfamoyl group may mitigate this by reducing reactive oxygen species formation.
- Thermal Decomposition: Both the target compound and its hydroxy analog likely emit toxic NOx upon heating, a common trait in aryl acetamides .
Biological Activity
N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound has the molecular formula CHNOS and features a sulfonamide group attached to an acetamide structure. The compound is primarily utilized in organic synthesis and serves as a reference standard in analytical chemistry . Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its potential to inhibit various enzymes involved in metabolic processes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA) . These interactions suggest that the compound could be effective in treating conditions like Alzheimer's disease by modulating neurotransmitter levels .
Biological Activities
-
Antimicrobial Activity :
- This compound exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, showing promising results comparable to established antibiotics. For example, studies indicate that derivatives of sulfonamides can exhibit zones of inhibition against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties :
- Enzyme Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits AChE and CA |
Case Study: Antimicrobial Evaluation
In a comparative study involving various sulfonamide derivatives, this compound was found to have comparable efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those for some conventional antibiotics .
Case Study: Neuroprotective Effects
A recent study explored the neuroprotective properties of this compound through its AChE inhibitory activity. The compound was shown to enhance cognitive function in animal models subjected to oxidative stress induced by gamma radiation. Behavioral assessments indicated improvements in memory retention and cognitive performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
